molecular formula C12H16N2O4 B1270834 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid CAS No. 96736-00-4

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Cat. No. B1270834
CAS RN: 96736-00-4
M. Wt: 252.27 g/mol
InChI Key: FRMCTSPNGUPJRR-UHFFFAOYSA-N
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Description

“4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid” is a chemical compound with the molecular formula C12H16N2O4 . It is also known by other names such as “Boc-4-hydrazinobenzoic acid” and “4-(N’-Boc-hydrazino)-benzoic acid” among others . The compound has a molecular weight of 252.27 g/mol .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)" . This indicates the connectivity and hydrogen positions in the molecule. The Canonical SMILES string is "CC©©OC(=O)NNC1=CC=C(C=C1)C(=O)O" , which is a simpler representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 87.7 Ų .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : The compound “4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid” is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. In this context, the compound is used as a starting material in the synthesis process .
  • Methods of Application or Experimental Procedures : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCTSPNGUPJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373177
Record name 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

CAS RN

96736-00-4
Record name 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NT Supekar - SYNTHESIS AND IMMUNOLOGICAL EVALUATION OF … - getd.libs.uga.edu
4.1 Abstract Mucins (MUC) are high molecular weight transmembrane glycoproteins expressed on the apical surface of various epithelial cells in the lung, eyes, stomach, …
Number of citations: 2 getd.libs.uga.edu
MA Bertucci - 2014 - search.proquest.com
Quorum sensing is a process of chemical communication in bacteria that enables bacteria to coordinate group function, including unified gene expression. As the quorum sensing …
Number of citations: 3 search.proquest.com

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